1-(Tert-butoxy)-3-chlorobenzene

Description

Contextual Significance of Halogenated Aryl Ethers in Fine Chemical Synthesis

Halogenated aryl ethers, a class of compounds to which 1-(tert-butoxy)-3-chlorobenzene belongs, are of paramount importance in organic chemistry. frontiersin.orgncert.nic.innih.gov They serve as crucial building blocks for a variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. frontiersin.orgnih.gov The nature and position of the halogen atom on the aromatic ring influence the compound's reactivity, allowing for selective chemical transformations. frontiersin.orgnih.gov For instance, the presence of a chlorine atom, as in this compound, provides a reactive site for such coupling reactions, while the ether linkage can be stable under various reaction conditions or can be cleaved to reveal a phenol (B47542) functionality when desired. libretexts.orgorganic-chemistry.org This dual reactivity makes halogenated aryl ethers highly versatile synthons in the assembly of intricate molecular architectures. smolecule.com

Overview of the Compound's Molecular Architecture and its Electronic Nature

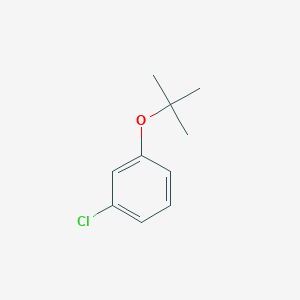

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a tert-butoxy (B1229062) group (–O–C(CH₃)₃) and a chlorine atom (–Cl) at the meta position to each other. The bulky tert-butoxy group exerts a significant steric influence, which can direct the regioselectivity of certain reactions. smolecule.com Electronically, the oxygen atom of the tert-butoxy group is electron-donating through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the chlorine atom is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic substitution. acs.org This interplay of steric and electronic effects governs the reactivity of the molecule, making it a substrate for a range of chemical transformations. acs.org

Structure

3D Structure

Properties

CAS No. |

123195-73-3 |

|---|---|

Molecular Formula |

C10H13ClO |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-chloro-3-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 |

InChI Key |

MJGVPJDEMMMUFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Tert Butoxy 3 Chlorobenzene

Reactions Involving the Aryl Halide Moiety

The chlorine atom attached to the benzene (B151609) ring is the primary site for several important chemical reactions, including nucleophilic aromatic substitution and cross-coupling transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions involving 1-(tert-butoxy)-3-chlorobenzene can proceed through different mechanisms, primarily dictated by the reaction conditions and the nature of the nucleophile.

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution where the chloride is displaced by a nucleophile. preproom.orgsavemyexams.comyoutube.comsavemyexams.com This type of reaction is generally less facile for unactivated aryl halides compared to those bearing strong electron-withdrawing groups at the ortho or para positions. philadelphia.edu.jolibretexts.orgyoutube.com For a substitution to occur on an unactivated ring, forcing conditions like high temperatures or very strong bases are often necessary. libretexts.orglibretexts.org The presence of the tert-butoxy (B1229062) group, an electron-donating group, does not significantly activate the ring towards traditional SNAr pathways that proceed via a Meisenheimer complex intermediate. libretexts.orgyoutube.com

However, under specific conditions, the chloride can be replaced by various nucleophiles to introduce new functional groups. For instance, reaction with strong nitrogen nucleophiles like sodium amide can lead to the formation of aminobenzene derivatives.

A significant pathway for nucleophilic aromatic substitution on unactivated aryl halides, like chlorobenzene (B131634) and its derivatives, involves the formation of a highly reactive benzyne (B1209423) (or aryne) intermediate. libretexts.orglibretexts.orgpearson.comopenstax.orgmasterorganicchemistry.com This mechanism typically occurs under the influence of a very strong base, such as potassium amide (KNH₂) in liquid ammonia. openstax.orgmasterorganicchemistry.com

The process is an elimination-addition mechanism:

Elimination: The strong base abstracts a proton from the position ortho to the halogen, leading to the elimination of hydrogen halide (HCl in this case) and the formation of a benzyne intermediate. This intermediate contains a highly strained triple bond within the benzene ring. libretexts.orglibretexts.orgopenstax.orgyoutube.com

Addition: The nucleophile then attacks one of the two carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the substitution product. libretexts.orglibretexts.org

A key feature of the benzyne mechanism is the potential for rearrangement. If the benzyne is unsymmetrical, the incoming nucleophile can add to two different positions, leading to a mixture of isomeric products. libretexts.orglibretexts.org For this compound, elimination could theoretically lead to two different benzyne intermediates, which would then yield a mixture of meta- and para-substituted products upon nucleophilic attack.

For example, the reaction of p-chlorotoluene with a strong base yields two products, while m-chlorotoluene can yield three, a result explained by the formation of different benzyne intermediates. libretexts.org

Cross-Coupling Transformations of Aryl Chlorides

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including this compound, can serve as substrates in these transformations, although they are generally less reactive than the corresponding aryl bromides or iodides. nih.gov The development of advanced catalyst systems, often based on palladium or nickel with specialized ligands, has significantly expanded the scope of cross-coupling reactions to include less reactive aryl chlorides. nih.gov

Common cross-coupling reactions for aryl chlorides include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an arylamine.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to produce an aryl alkyne.

These reactions allow for the introduction of a wide variety of substituents at the position of the chlorine atom, making this compound a useful building block for more complex molecules.

Reactions Involving the tert-Butoxy Group

The tert-butoxy group in this compound primarily functions as a protecting group for the phenolic hydroxyl group. Its removal, or deprotection, is a key transformation.

Ether Cleavage and Deprotection Protocols

The tert-butoxy group is known for its stability under basic and mildly acidic conditions but can be readily cleaved under specific, often acidic, conditions. umich.edutcichemicals.com This allows for the selective unmasking of the phenol (B47542) functionality at a desired stage in a synthetic sequence.

Several methods are available for the cleavage of tert-butyl ethers:

Acid-Catalyzed Cleavage: Treatment with strong acids like trifluoroacetic acid (TFA) is a common method for removing the tert-butoxy group. researchgate.netscispace.com The reaction proceeds via the formation of a stable tert-butyl cation. Other acidic reagents such as sulfuric acid or methanesulfonic acid in solvents like tert-butyl acetate (B1210297) can also be effective. researchgate.net

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate the cleavage of tert-butyl ethers.

Cerium(III) Chloride/Sodium Iodide: A mild procedure for the cleavage of both aliphatic and aromatic tert-butyl ethers involves treatment with anhydrous cerium(III) chloride and sodium iodide in acetonitrile. researchgate.net

Catalytic Deprotection: A catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane offers a mild method for O-t-Bu deprotection without the need for high temperatures or strong acids or bases. researchgate.netorganic-chemistry.org

The choice of deprotection method depends on the other functional groups present in the molecule to ensure selective cleavage without affecting other parts of the structure. researchgate.net For instance, enzymatic methods have been developed for the selective removal of tert-butyl protecting groups under very mild conditions, leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov

Table of Reaction Conditions for Deprotection of tert-Butyl Ethers

| Reagent System | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Typically in a solvent like dichloromethane (B109758) (CH2Cl2) | Common and effective method. researchgate.net |

| Sulfuric Acid in tert-Butyl Acetate | 1.5-3.0 equivalents of H2SO4 | Selective for Boc group deprotection in the presence of tert-butyl esters. researchgate.net |

| Cerium(III) Chloride / Sodium Iodide | Anhydrous acetonitrile | Mild conditions, compatible with various functional groups. researchgate.net |

| Tris-4-bromophenylamminium radical cation / Triethylsilane | Catalytic | Mild, avoids strong acids/bases and high temperatures. researchgate.netorganic-chemistry.org |

| Aqueous Phosphoric Acid | Environmentally benign | Selective for tert-butyl carbamates, esters, and ethers. organic-chemistry.org |

Oxidation Reactions of the tert-Butoxy Moiety

The tert-butoxy group, while generally stable, can undergo oxidation under specific conditions, often involving radical pathways. The ether linkage is the primary site of reactivity. While specific studies detailing the oxidation of this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous aryl tert-butyl ethers and related compounds.

Oxidative cleavage of the ether bond is a potential transformation pathway. Reagents such as tert-butyl peroxybenzoate (TBPB) can act as radical initiators, promoting reactions at elevated temperatures. nih.gov For instance, TBPB has been used as an oxidant in chlorobenzene to generate acyl radicals from various precursors. nih.gov In the context of this compound, such radical conditions could lead to the formation of a tert-butoxy radical and a 3-chlorophenyl radical, which could then undergo further reactions.

Another potential oxidative pathway involves the use of oxidants like tert-butyl hydroperoxide (t-BuOOH), often in the presence of a metal catalyst. organic-chemistry.org These systems are capable of oxidizing a wide range of organic substrates. organic-chemistry.org For this compound, harsh oxidation would likely lead to the cleavage of the tert-butyl group, yielding 3-chlorophenol (B135607) as the primary aromatic product. The tert-butyl group itself would likely be converted to products like tert-butanol (B103910), which could be further oxidized to acetone.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene derivatives. The reaction's rate and regioselectivity on the this compound ring are dictated by the combined influence of the tert-butoxy and chloro substituents. minia.edu.eg The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

Regiodirecting Effects of the tert-Butoxy and Chloro Substituents

The regiochemical outcome of EAS reactions on this compound is determined by the directing effects of both the tert-butoxy group and the chlorine atom. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orglibretexts.org

The tert-Butoxy Group (-OC(CH₃)₃): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs can be donated to the benzene ring through resonance (+R effect). This effect significantly increases the electron density at the ortho (C2, C6) and para (C4) positions, making them more nucleophilic and thus more susceptible to electrophilic attack. This strong resonance donation outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom. libretexts.orgyoutube.com

The Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing group. Halogens are unique in this regard. libretexts.org The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I effect), which removes electron density from the ring and deactivates it towards electrophilic attack compared to benzene. libretexts.org However, the lone pairs on the chlorine atom can participate in resonance (+R effect), stabilizing the cationic intermediate that results from attack at the ortho (C2, C4) and para (C6) positions. This resonance stabilization is not possible for meta attack (C5). libretexts.orglibretexts.org

In this compound, the powerful activating and directing effect of the tert-butoxy group dominates the weaker, deactivating effect of the chloro group. Their directing effects are concerted, reinforcing the activation of positions C2, C4, and C6 for electrophilic attack.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|

| tert-Butoxy (-OC(CH₃)₃) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para (Positions 2, 4, 6) |

| Chloro (-Cl) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para (Positions 2, 4, 6) |

Steric Hindrance Considerations in Regioselectivity

While the electronic effects of the substituents direct electrophiles to positions 2, 4, and 6, steric hindrance plays a crucial role in determining the final product distribution, particularly due to the presence of the bulky tert-butoxy group. numberanalytics.comyoutube.com The large size of this group physically obstructs the approach of the electrophile to the adjacent ortho positions. msu.edulibretexts.org

Position C2: Attack at this position is sterically hindered by both the adjacent tert-butoxy group at C1 and the chloro group at C3. This makes substitution at C2 highly unfavorable.

Position C6: This position is ortho to the very bulky tert-butoxy group. This significant steric clash makes electrophilic attack at C6 much less likely than at the less hindered C4 position. libretexts.orgyoutube.com

Position C4: This position is para to the strongly activating tert-butoxy group and ortho to the chloro group. It is electronically activated by both substituents and is the most sterically accessible of the activated positions. youtube.com

Position C5: This position is meta to both substituents and is therefore the most electronically disfavored site for attack.

Consequently, electrophilic aromatic substitution on this compound is predicted to occur overwhelmingly at the C4 position, which is electronically activated and sterically unhindered.

| Position of Attack | Electronic Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 (ortho to -O(t-Bu), ortho to -Cl) | Activated | High (from both groups) | Minor or no product |

| C4 (para to -O(t-Bu), ortho to -Cl) | Highly Activated | Low | Major Product |

| C5 (meta to -O(t-Bu), meta to -Cl) | Deactivated | Low | No product |

| C6 (ortho to -O(t-Bu), para to -Cl) | Activated | High (from -O(t-Bu)) | Minor Product |

Mechanistic Investigations and Theoretical Studies

Mechanistic Elucidation of Etherification Reactions

Etherification reactions involving 1-(tert-butoxy)-3-chlorobenzene are of interest for synthesizing more complex diaryl or alkyl aryl ethers. Understanding the mechanisms is crucial for optimizing reaction conditions and yields.

While direct acid-catalyzed nucleophilic substitution on the aromatic ring to displace the chloride is generally difficult, the tert-butoxy (B1229062) group itself can be subject to acid-catalyzed cleavage. In the presence of a strong acid, the ether linkage can be protonated, leading to the formation of a tert-butyl cation and 3-chlorophenol (B135607). This initial step is a classic example of an A-1 (unimolecular acid-catalyzed) or A-2 (bimolecular acid-catalyzed) mechanism, depending on the reaction conditions and the nature of the nucleophile present. The subsequent etherification would then occur at the newly formed phenolic hydroxyl group. The stability of the departing tert-butyl carbocation is a significant driving force for this dealkylation process.

| Parameter | Description | Typical Observation in PTC Etherification |

| Substrate Concentration | Molar concentration of this compound in the organic phase. | Reaction rate is often directly proportional to this concentration. |

| Nucleophile Concentration | Molar concentration of the etherifying agent (e.g., phenoxide) in the aqueous phase. | Can influence the rate, often maintained in excess to achieve pseudo-first-order kinetics. |

| Catalyst Concentration | Molar concentration of the phase transfer catalyst. | The rate increases with catalyst concentration up to a certain point, after which it may plateau. |

| Stirring Speed | The agitation rate of the biphasic mixture. | Affects the interfacial area and mass transfer, with the rate increasing up to a point where mass transfer is no longer the rate-limiting step. |

| Temperature | The reaction temperature. | Rate increases with temperature, following the Arrhenius equation. |

Insights into Aromatic Reactivity Mechanisms

The presence of both an electron-donating (tert-butoxy) and an electron-withdrawing (chloro) group on the benzene (B151609) ring of this compound makes it an interesting substrate for studying various aromatic reactivity mechanisms.

Photochemical nucleophilic aromatic substitution provides a pathway for the replacement of the chloro group on this compound by a nucleophile. Unlike thermal SNAr reactions that require strong electron-withdrawing groups ortho or para to the leaving group, photochemical activation allows the reaction to proceed under milder conditions. The mechanism is believed to involve the photoexcitation of the aromatic ring to a singlet or triplet state. This excited state is more susceptible to nucleophilic attack, leading to the formation of a sigma complex intermediate. Subsequent elimination of the chloride ion yields the substituted product. The regioselectivity of the substitution can be influenced by the nature of the solvent and the nucleophile.

Transformations of this compound can also proceed through radical intermediates, particularly in reactions initiated by radical initiators or under high-temperature conditions. For instance, in reactions involving organotin hydrides or silanes, a radical initiator can abstract the chlorine atom to form an aryl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to a multiple bond. The formation of this radical intermediate is a key step in many cross-coupling and reduction reactions of aryl halides.

| Reaction Type | Initiator/Condition | Key Intermediate | Potential Product Type |

| Reduction | Bu3SnH, AIBN | 3-(tert-butoxy)phenyl radical | tert-butoxybenzene |

| Cross-Coupling | Transition metal catalyst, high temperature | Aryl radical coordinated to metal center | Biaryls, alkyl-aryl compounds |

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. In the context of this compound, transition metal catalysts (e.g., palladium, rhodium, iridium) can selectively activate C-H bonds. The directing effect of the tert-butoxy group can influence the regioselectivity of this activation, favoring the C-H bonds ortho to it. Once the C-H bond is activated, typically through oxidative addition or concerted metalation-deprotonation, the resulting organometallic intermediate can undergo further reaction, such as coupling with another reactant. This allows for the introduction of new functional groups at positions that are not easily accessible through classical aromatic substitution reactions.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into mechanisms, reaction kinetics, and the influence of molecular structure on reactivity. For this compound, theoretical studies, particularly those employing quantum mechanical methods, are invaluable for understanding its behavior in various chemical transformations. These computational approaches allow for the examination of transient species and high-energy states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms and selectivity of organic reactions. researchgate.netmdpi.commdpi.com This method provides a balance between computational cost and accuracy, making it suitable for studying complex molecules like this compound. DFT calculations are instrumental in mapping out entire reaction pathways, identifying intermediates, and determining the structures of transition states. researchgate.net

In the context of this compound, DFT can be employed to predict the regioselectivity of electrophilic aromatic substitution, lithiation, or cross-coupling reactions. For instance, in a potential reaction, DFT calculations can elucidate why a particular isomer is formed preferentially. The method achieves this by calculating the activation energies for all possible pathways; the pathway with the lowest activation barrier is typically the one that is kinetically favored. researchgate.net

Research on related aromatic systems demonstrates that DFT is highly effective in predicting how substituents guide incoming reagents. For example, in reactions involving substituted benzenes, the calculated activation energies consistently correlate with experimental yields for different isomers. researchgate.net The global electron density transfer (GEDT) at the transition state can also be calculated to confirm the polar nature of a reaction, indicating the flow of electrons from the nucleophile to the electrophile. researchgate.net For this compound, DFT would be used to model the interaction with an electrophile, calculating the energies of the transition states leading to substitution at the ortho, meta, and para positions relative to the substituents.

A hypothetical DFT study on the nitration of this compound would involve optimizing the geometries of the starting materials, the Wheland intermediates (sigma complexes) for substitution at each possible position, and the corresponding transition states. The results would likely predict the major products by comparing the relative energies of these transition states.

Table 1: Illustrative DFT-Calculated Relative Energies for Wheland Intermediates in the Nitration of this compound

| Substitution Position | Relative Energy (kcal/mol) |

|---|---|

| C2 (ortho to -OtBu, ortho to -Cl) | +2.5 |

| C4 (para to -OtBu, ortho to -Cl) | +1.8 |

| C6 (ortho to -OtBu, para to -Cl) | 0.0 |

| C5 (meta to both) | +8.0 |

Note: These are hypothetical values for illustrative purposes. The C6 position is expected to be the most favored due to the strong activating and directing effect of the tert-butoxy group.

The calculation of a potential energy surface (PES) provides a comprehensive map of a chemical reaction, detailing the energy of the system as a function of the positions of its atoms. ucl.ac.uk Stationary points on the PES correspond to stable molecules (local minima) and transition states (first-order saddle points). dtic.mil A transition state represents the highest energy barrier along the minimum energy pathway between reactants and products. dtic.mil

For reactions involving this compound, computational methods like DFT (e.g., using the B3LYP functional) combined with appropriate basis sets (e.g., 6-311++G(d,p)) are used to locate these critical points. mdpi.com Once a transition state structure is proposed, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. mdpi.com To confirm that a transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.com This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct energy minima. mdpi.com

The activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) are determined from the energy difference between the transition state and the reactants. These values are crucial for understanding the reaction kinetics. For instance, in a comparative study of different reaction pathways, the one with the lowest ΔG‡ will be the dominant one. researchgate.net

Table 2: Example of Calculated Thermodynamic Parameters for a Hypothetical Reaction Step

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| Electronic Energy (Hartree) | -885.12345 | -885.09876 | -885.15678 |

| Zero-Point Energy (kcal/mol) | 215.5 | 213.2 | 216.1 |

| Relative Free Energy (kcal/mol) | 0.0 | +15.5 | -21.0 |

Note: Data are hypothetical, illustrating the energy profile along a reaction coordinate.

The reactivity and selectivity of this compound are governed by the combined electronic effects of the chloro and tert-butoxy substituents. The chloro group is moderately deactivating yet ortho-, para-directing due to a combination of its inductive electron withdrawal and resonance electron donation. openstax.org The tert-butoxy group, conversely, is a strong activating, ortho-, para-directing group because the oxygen's lone pairs can participate in resonance, donating electron density to the ring, which outweighs its inductive withdrawal. openstax.org

A powerful computational tool for quantifying these effects is Natural Bond Orbital (NBO) analysis. uni-muenchen.defaccts.de NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu This method allows for the calculation of natural atomic charges, providing a quantitative measure of electron distribution across the molecule.

For this compound, an NBO analysis would reveal the specific charge distribution on the aromatic ring. It would quantitatively show that the carbon atoms ortho and para to the tert-butoxy group have a higher negative charge (are more electron-rich) than the meta positions, explaining the observed regioselectivity in electrophilic substitutions. The analysis also examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of hyperconjugation and resonance effects in terms of stabilization energies. wisc.edu The steric influence of the bulky tert-butyl group, which can hinder attack at the ortho positions, can also be inferred from the optimized molecular geometry. acs.org

Table 3: Illustrative Natural Population Analysis (NPA) Charges for this compound

| Atom | NPA Charge (e) |

|---|---|

| C1 (-OtBu) | +0.25 |

| C2 | -0.18 |

| C3 (-Cl) | +0.05 |

| C4 | -0.15 |

| C5 | -0.08 |

| C6 | -0.20 |

| O | -0.55 |

| Cl | -0.09 |

Note: Charges are hypothetical, based on expected substituent effects, to illustrate the output of an NBO analysis.

Strategic Employment as a Protecting Group

The tert-butoxy group is widely employed in organic synthesis as a robust protecting group for hydroxyl functionalities. ontosight.ai This application is central to the utility of this compound, where it effectively masks a phenolic hydroxyl group.

Key characteristics of the tert-butoxy protecting group include:

Stability : It is stable under a variety of reaction conditions, including those involving nucleophiles and bases, which allows for selective reactions at other positions of the molecule, such as the chlorine-bearing carbon. ontosight.ai

Ease of Removal : Despite its stability, the group can be readily removed (deprotected) under specific and mild acidic conditions to reveal the free phenol (B47542). ontosight.ai

Steric Hindrance : The bulkiness of the tert-butyl group can influence the stereochemistry of nearby reactions, providing a degree of control in the synthesis of complex three-dimensional structures. ontosight.ai

Table 1: Properties of the Tert-Butoxy Group as a Protecting Agent

| Property | Description | Typical Conditions for Removal |

|---|---|---|

| Stability | Resistant to many nucleophilic and basic reagents. | N/A |

| Deprotection | Cleavage of the tert-butyl ether to yield a phenol and isobutylene. | Mild acid (e.g., trifluoroacetic acid, HCl). |

| Introduction | Often introduced by reacting a phenol with isobutene in the presence of an acid catalyst. google.com | Isobutene, H₂SO₄ (catalyst). google.com |

Precursor in the Synthesis of Other Substituted Aromatic Derivatives

This compound is a valuable precursor for a range of other substituted aromatic compounds. The chlorine atom can be replaced or modified through various well-established reactions.

Cross-Coupling Reactions : The chloroarene moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction forms a new carbon-carbon bond by coupling the chloroarene with an organoborane (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.org This allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Nucleophilic Aromatic Substitution : The chlorine atom can be displaced by strong nucleophiles under certain conditions, allowing for the introduction of other functional groups such as amines or alkoxides. smolecule.combeilstein-journals.org

Formation of Organometallic Reagents : The compound can be converted into an organometallic intermediate, such as a phenyllithium (B1222949) or Grignard reagent, although this is more challenging with chloroarenes compared to their bromo- or iodo-analogs. Such intermediates can then react with a wide variety of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. A similar strategy has been used with related bromo-alkoxy-tert-butoxybenzenes to generate lithiated species for further reactions. lookchem.com

Following these transformations, the tert-butoxy group can be cleaved to unmask the phenol, providing a synthetic route to 3-substituted phenols that might be difficult to prepare directly.

Chloroarene Participation in Phosphorus-Carbon Coupling Reactions

A significant application of scaffolds related to this compound is in the synthesis of complex phosphorus-based compounds, particularly sterically hindered phosphine (B1218219) ligands. lookchem.com These ligands are crucial components of catalysts used in modern organic synthesis. Research has shown that bulky 3-(tert-butoxyphenyl) groups can be incorporated into phosphorus-based compounds. lookchem.com

The synthesis often involves the conversion of the aryl halide to an organolithium species, which is then reacted with a phosphorus electrophile (e.g., PCl₃ or a chlorophosphine). The bulky nature of the 3-(tert-butoxy)phenyl group is critical in creating congested phosphines. lookchem.com These sterically demanding ligands can enhance the stability and selectivity of metal catalysts, for example, in palladium-catalyzed cross-coupling reactions. The use of bulky phosphine ligands, such as those derived from tris(tert-butyl)phosphine, is known to be effective in Suzuki cross-couplings. mit.edu By using the this compound framework, chemists can design and synthesize novel, bulky phosphine ligands with tailored electronic and steric properties for specific catalytic applications. lookchem.com

Physicochemical Data of 1 Tert Butoxy 3 Chlorobenzene

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO |

| Molecular Weight | 184.66 g/mol |

| CAS Number | 123195-73-3 chemsrc.com |

| Appearance | Colorless to pale yellow liquid smolecule.com |

Emerging Research Themes and Future Directions in the Study of 1 Tert Butoxy 3 Chlorobenzene

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of 1-(tert-butoxy)-3-chlorobenzene and related aryl tert-butyl ethers has traditionally relied on methods that are effective but may lack efficiency or sustainability. Recent research has focused on overcoming these limitations through advanced catalytic systems.

A significant advancement is the palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl chlorides. researchgate.net This method, developed by Buchwald and Parrish, utilizes air-stable dialkylphosphinobiphenyl ligands in conjunction with a palladium catalyst to couple aryl chlorides, including electron-rich and unactivated substrates, with sodium tert-butoxide. researchgate.net This approach represents a substantial improvement over traditional copper-catalyzed methods, which often require higher temperatures and are limited to activated aryl halides. researchgate.net

In the pursuit of greener chemistry, solvent-free methods are being explored. The use of erbium(III) triflate (Er(OTf)₃) as a recyclable catalyst for the tert-butylation of phenols under solvent-free conditions presents a sustainable alternative. kyoto-u.ac.jp Another approach involves using basic lead carbonate as a reusable catalyst for the reaction between phenols and tert-butyl bromide. organic-chemistry.org Furthermore, the in-situ generation of 2-tert-butoxy-1-methylpyridinium triflate allows for the etherification of alcohols under mild, nearly neutral conditions, which is particularly beneficial for substrates with sensitive functional groups. nih.gov These methods reduce waste and energy consumption, aligning with the principles of sustainable chemistry. kyoto-u.ac.jporganic-chemistry.orgnih.gov

| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Yield | Sustainability Aspect | Reference |

| Buchwald-Hartwig Etherification | Pd(OAc)₂ / Ligand | Toluene (B28343) | 100 | Good to Excellent | High efficiency for unactivated chlorides | researchgate.net |

| Erbium-Catalyzed Etherification | Er(OTf)₃ | Solvent-free | Room Temp. | High | Recyclable catalyst, solvent-free | kyoto-u.ac.jp |

| Lead Carbonate Catalysis | Basic Lead Carbonate | Solvent-free | Varies | Good | Reusable catalyst, solvent-free | organic-chemistry.org |

| Oxypyridinium Salt Method | 2-tert-butoxy-1-methylpyridinium triflate | Dichloromethane (B109758) | 23 | Good | Mild, nearly neutral conditions | nih.gov |

Exploration of Novel Reactivity Modes for C-Cl and C-O Bond Functionalization

The two key functional handles of this compound—the carbon-chlorine (C-Cl) bond and the carbon-oxygen (C-O) bond—are central to its utility. Modern synthetic chemistry is continually exploring new ways to selectively activate and transform these bonds.

C-Cl Bond Functionalization: The C-Cl bond is a prime site for cross-coupling reactions. Beyond the etherification mentioned previously, this bond can participate in a wide array of transformations to form new carbon-carbon and carbon-heteroatom bonds. Another important reaction is directed ortho-metalation (DoM), where a functional group directs deprotonation to its ortho position. nih.govresearchgate.net The tert-butoxy (B1229062) group, as an ether, is a moderate directing group. researchgate.net In this compound, this could potentially lead to the selective functionalization at the C2 or C4 position by reaction with a strong base like n-butyllithium followed by an electrophile. scispace.com However, for aryl chlorides, directed lithiation is generally favored over halogen-metal exchange, which is more common with bromides and iodides. scispace.com

C-O Bond Functionalization: While the tert-butoxy group is often considered a stable protecting group, its cleavage (deprotection) is a form of C-O bond functionalization. Research has focused on developing milder cleavage methods to avoid the harsh acidic conditions traditionally required. acs.org A notable system involves using cerium(III) chloride (CeCl₃) with sodium iodide (NaI) in acetonitrile, which effectively cleaves aryl tert-butyl ethers. kyoto-u.ac.jpresearchgate.net More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane has been shown to deprotect tert-butyl ethers under very mild conditions, tolerating a wide range of other functional groups. kyoto-u.ac.jpacs.org Beyond simple cleavage, the direct use of aryl ethers as coupling partners through C-O bond activation is a burgeoning field, offering an alternative to aryl halides in cross-coupling reactions. nih.govnih.gov

| Transformation | Reagent System | Key Features | Reference |

| C-O Bond Cleavage | CeCl₃ / NaI | Mild conditions, compatible with various functional groups | kyoto-u.ac.jpresearchgate.net |

| C-O Bond Cleavage | "Magic Blue" / Triethylsilane | Catalytic, very mild, high functional group tolerance | kyoto-u.ac.jpacs.org |

| C-O Bond Activation | Transition Metal Catalysis | Use of ethers as cross-coupling partners | nih.govnih.gov |

Asymmetric Transformations and Enantioselective Synthesis

A significant frontier in modern chemistry is the synthesis of single-enantiomer compounds, which is crucial for pharmaceuticals and materials science. While direct examples of enantioselective transformations starting from this compound are not extensively documented, the principles of asymmetric synthesis can be readily applied to this substrate.

One potential strategy involves the conversion of this compound into an organometallic reagent, such as a Grignard or organolithium species. The subsequent addition of this reagent to a prochiral electrophile (e.g., an aldehyde or ketone) in the presence of a chiral ligand could induce asymmetry, leading to the formation of an enantioenriched product. For instance, chromium-catalyzed allylation reactions using enantiomerically pure ligands have shown high yield and enantiomeric excess for related systems. researchgate.net

Advanced Spectroscopic and In Situ Monitoring Techniques for Mechanistic Insights

Understanding the mechanism of a chemical reaction is key to its optimization and broader application. Advanced spectroscopic techniques, particularly when used for in-situ monitoring, provide a real-time window into the reaction progress, allowing for the identification of intermediates and the determination of kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Low-field benchtop NMR spectrometers are becoming increasingly common for reaction monitoring in process chemistry. For reactions involving this compound, such as the formation of its Grignard reagent or its use in a Suzuki coupling, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals over time. rsc.org For example, the distinct signals of the aromatic protons and the large singlet of the tert-butyl group would serve as clear spectroscopic handles. Furthermore, if fluorinated derivatives were used, ¹⁹F NMR would provide an unambiguous method for monitoring the reaction, as the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range. rsc.org

Other techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy can complement NMR by providing information about changes in bonding and functional groups in real-time. In one study, fluorescence quenching experiments were used to probe the interaction between a photocatalyst and a thiol, suggesting a radical-mediated mechanism. Such mechanistic experiments are crucial for understanding and improving the reactions of this compound, leading to higher yields, better selectivity, and safer processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. iupac.org

Flow Chemistry: The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry systems. For instance, the synthesis of tert-butyl esters has been shown to be more efficient and sustainable in flow microreactors compared to batch methods. Many reactions, including palladium-catalyzed couplings, benefit from the precise temperature control, efficient mixing, and high surface-area-to-volume ratio characteristic of flow reactors. These features are particularly advantageous for managing exothermic reactions or handling hazardous reagents and unstable intermediates, leading to improved safety and product quality.

Automated Synthesis: Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and purification of large libraries of compounds with minimal human intervention. quora.com These systems can perform a wide range of reactions, including many that are relevant to the functionalization of this compound. For example, a derivative like 3-(tert-butoxy)phenylboronic acid could be used as a building block in an automated platform to be coupled with a diverse set of aryl halides via Suzuki coupling to generate a library of biaryl compounds. quora.com This accelerates the discovery of new molecules with desired properties.

| Reaction Type | Platform | Key Advantage | Reference |

| Suzuki Coupling | Automated Synthesizer | High-throughput library synthesis | quora.com |

| Amide Formation | Automated Synthesizer | Rapid lead optimization | quora.com |

| Reductive Amination | Automated Synthesizer | Access to diverse amine derivatives | quora.com |

| Boc Protection/Deprotection | Automated Synthesizer | Streamlined multi-step synthesis | quora.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(tert-butoxy)-3-chlorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The tert-butoxy group is typically introduced via nucleophilic substitution. For example, reacting 3-chlorophenol with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours can yield the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to tert-butyl bromide) and using anhydrous conditions to minimize hydrolysis . Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer :

- ¹H NMR : The tert-butoxy group appears as a singlet at δ 1.3–1.4 ppm (9H), while aromatic protons show splitting patterns consistent with meta-substitution (e.g., doublets for H-4 and H-5) .

- ¹³C NMR : The tert-butyl carbon resonates at ~80 ppm, and the chlorine-substituted aromatic carbon appears downfield (~125 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 200–202 (Cl isotopic pattern) and fragments like [M − C₄H₉]⁺ .

Q. What safety precautions are necessary when handling this compound, particularly regarding storage and waste disposal?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers away from light to prevent decomposition .

- Waste Disposal : Halogenated aromatic compounds require separate collection and treatment by licensed facilities to avoid environmental contamination. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How does the electronic influence of the tert-butoxy group affect the reactivity of 3-chlorobenzene in subsequent substitution reactions?

- Methodological Answer : The tert-butoxy group is a strong electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution. However, its steric bulk directs electrophiles to the para position relative to the chloro substituent. For example, nitration favors the para position (relative to Cl) with ~70% regioselectivity, confirmed by HPLC analysis .

Q. What strategies can mitigate competing side reactions when using this compound as a precursor in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Use acid-labile groups (e.g., Boc) for temporary protection of reactive sites during functionalization .

- Temperature Control : Maintain reactions below 100°C to prevent cleavage of the tert-butoxy group. Microwave-assisted synthesis (50°C, 30 min) reduces side products in Suzuki couplings .

Q. How does the steric bulk of the tert-butoxy group influence the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

- Methodological Answer : Steric hindrance from the tert-butoxy group suppresses ortho substitution. For bromination, only 5% ortho product forms (vs. 85% para), validated by GC-MS. Computational modeling (DFT) shows increased steric energy (+15 kcal/mol) for ortho pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.